2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a complex organic compound characterized by its unique spiro structure. This compound is part of a class of spiro compounds known for their rigidified skeletons, which contribute to their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves multiple steps, typically starting with the formation of the spiro core. This is achieved through cycloaddition reactions, often involving thioisatin-derived imines and methyleneindolinone carbonyl compounds in the presence of bifunctional squaramide catalysts . The reaction conditions usually require precise temperature control and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Scientific Research Applications
2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular processes critical for the survival and proliferation of certain cells .
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 2-chloro-9,10-bis(phenylethynyl)anthracene
Uniqueness
2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] stands out due to its specific spiro structure, which imparts unique electronic and steric properties. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents.
Properties
Molecular Formula |
C20H19ClN2O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
9-chloro-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C20H19ClN2O/c21-15-8-9-19-16(12-15)18-13-17(14-6-2-1-3-7-14)22-23(18)20(24-19)10-4-5-11-20/h1-3,6-9,12,18H,4-5,10-11,13H2 |
InChI Key |
AVEINBRSSSIIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.